molecular formula C16H17F2NO B5216778 2-[benzyl(2,6-difluorobenzyl)amino]ethanol

2-[benzyl(2,6-difluorobenzyl)amino]ethanol

Cat. No. B5216778
M. Wt: 277.31 g/mol
InChI Key: IAJSYDWVBQGJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(2,6-difluorobenzyl)amino]ethanol, also known as BDF, is a chemical compound that has been extensively studied for its potential use in scientific research. BDF is a benzyl alcohol derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of GABA(A) receptors. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been shown to increase the activity of GABA(A) receptors, which are responsible for inhibiting the activity of neurons in the brain. This increased activity may contribute to the anxiolytic and anticonvulsant effects of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol.
Biochemical and Physiological Effects
2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including the modulation of GABA(A) receptors, the inhibition of dopamine uptake, and the activation of protein kinase C. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has also been shown to have antioxidant properties and to protect against oxidative stress. These effects make 2-[benzyl(2,6-difluorobenzyl)amino]ethanol a valuable tool for researchers studying the mechanisms of neurological disorders and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[benzyl(2,6-difluorobenzyl)amino]ethanol in lab experiments is its ability to modulate GABA(A) receptors, which are involved in a variety of neurological processes. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is also relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. However, one limitation of using 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-[benzyl(2,6-difluorobenzyl)amino]ethanol. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease and epilepsy. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol may also have applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and diabetes. Further research is needed to fully understand the mechanisms of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol and its potential therapeutic applications.
Conclusion
In conclusion, 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is a valuable tool for researchers studying the mechanisms of neurological disorders and oxidative stress-related diseases. Its ability to modulate GABA(A) receptors and its antioxidant properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand the mechanisms of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol involves a multi-step process that starts with the reaction of benzylamine with 2,6-difluorobenzaldehyde. The resulting intermediate is then reacted with epichlorohydrin to form the final product, 2-[benzyl(2,6-difluorobenzyl)amino]ethanol. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.

Scientific Research Applications

2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a modulator of GABA(A) receptors, and as a potential treatment for Parkinson's disease. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has also been shown to have anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of neurological disorders.

properties

IUPAC Name

2-[benzyl-[(2,6-difluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO/c17-15-7-4-8-16(18)14(15)12-19(9-10-20)11-13-5-2-1-3-6-13/h1-8,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJSYDWVBQGJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(2,6-difluorobenzyl)amino]ethanol

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